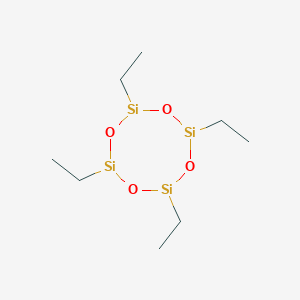

1,3,5,7-Tetraethylcyclotetrasiloxane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSKRIKFYGJQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-10-7 | |

| Record name | Tetraethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ring Opening Polymerization Rop of 1,3,5,7 Tetraethylcyclotetrasiloxane Analogs

Mechanistic Studies of Ring-Opening Polymerization

The ring-opening polymerization of cyclosiloxanes is a primary method for synthesizing high molecular weight linear polysiloxanes. gelest.com This process can be initiated by either anionic or cationic catalysts, each following distinct mechanistic pathways. acs.orgepa.gov The reaction involves the cleavage of a silicon-oxygen (Si-O) bond within the cyclic monomer, followed by the propagation of the polymer chain. gelest.com

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is another important, though less understood, pathway for polysiloxane synthesis. acs.orggelest.com This method typically employs strong protic acids, such as sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H), as initiators. gelest.comgelest.com The mechanism is believed to proceed through the formation of a positively charged intermediate. diva-portal.org

One proposed mechanism involves the protonation of an oxygen atom in the siloxane ring by the acid catalyst, creating a tertiary oxonium ion. A monomer molecule then attacks this activated species in an Sₙ2-type reaction, resulting in the ring opening and propagation of the polymer chain. gelest.comdiva-portal.org An alternative pathway suggests the formation of reactive silylium (B1239981) cations, which are electrophilic enough to initiate the ROP of cyclic monomers. nih.gov Photoinitiated CROP has also been investigated, where photochemically generated protonic acids and silylium cations are responsible for initiating the polymerization. nih.gov

Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the ROP of cyclosiloxanes are intricately linked to the reaction conditions and the nature of the monomer and initiator.

Influence of Initiator Nature and Substituent Effects on Polymerization Rate

The rate of polymerization is significantly affected by both the type and concentration of the initiator. In AROP, initiators like phosphazene bases can lead to very rapid polymerization. rsc.org The molecular weight of the resulting polymer can be controlled by adjusting the ratio of monomer to initiator. mdpi.com For instance, systems using N-heterocyclic carbenes as catalysts and primary alcohols as initiators have demonstrated effective molecular weight control by simply altering the amount of alcohol. nih.govmdpi.com

| Substituent Type | Example Groups | Effect on Polymerization Rate |

|---|---|---|

| Electron-Donating | Ethyl, Propyl | Decrease |

| Electron-Withdrawing | Phenyl, 3,3,3-Trifluoropropyl, Cyanoalkyl | Increase |

Equilibrium and Non-Equilibrium Polymerization Processes

The ROP of cyclotetrasiloxanes is a classic example of an equilibrium polymerization. acs.orgepa.gov The process involves a series of competing chain growth and back-biting reactions, leading to an equilibrium state containing both linear polymer chains and a certain fraction of cyclic oligomers (typically 12-15%). acs.org This equilibrium is characterized by a very low heat of polymerization. acs.org The transformation is driven by thermodynamics, where the ring strain of the monomer is a key factor. wiley-vch.de For many cyclic monomers, polymerization is enthalpically driven due to the relief of ring strain, but entropically disfavored due to the loss of translational degrees of freedom. wiley-vch.de

The position of the equilibrium is independent of the catalytic mechanism (anionic or cationic) but can be influenced by factors like monomer concentration. gelest.com Diluting the polymerization system will shift the equilibrium, leading to a decrease in the polymer yield. gelest.com This thermodynamic control of the product is characteristic of equilibrium ROP. gelest.com

In contrast, non-equilibrium polymerization processes offer kinetic control over the product. gelest.com This is often achieved by using highly strained monomers, such as cyclotrisiloxanes, which polymerize much faster than the competing back-biting reactions occur. gelest.com This kinetic control allows for the synthesis of polymers with specific structures and narrower molecular weight distributions that are not attainable under equilibrium conditions. gelest.com

Control of Molecular Weight Distribution in ROP

Achieving control over the molecular weight and molecular weight distribution (polydispersity index, PDI) is crucial for tailoring polymer properties. In equilibrium ROP, the molecular weight distribution is typically broad. rsc.org However, molecular weight can be managed by introducing chain transfer agents, often called "end blockers" or "chain blockers," such as hexaorganodisiloxanes. gelest.comacs.orgepa.gov These agents react with the growing polymer chains, limiting their final length. acs.org

For precise control and to obtain polymers with a narrow molecular weight distribution (low PDI), kinetically controlled, non-equilibrium ROP is preferred. gelest.com This approach often utilizes more reactive, strained monomers like cyclotrisiloxanes in what can be a living polymerization, where initiation is fast and chain-randomization processes are minimized. gelest.comntnu.no By quenching the reaction at the desired time, polymers with a PDI below 1.1 can be obtained. gelest.com The molecular weight in these systems is directly controlled by the monomer-to-initiator ratio. rsc.org

| Polymerization Type | Primary Control | Key Features | Typical PDI |

|---|---|---|---|

| Equilibrium ROP | Thermodynamic | - Uses less strained monomers (e.g., D₄)

| Broad (>1.5) |

| Non-Equilibrium (Living) ROP | Kinetic | - Uses strained monomers (e.g., D₃)

| Narrow (<1.2) |

Fundamental Aspects of Ring Strain in Cyclotetrasiloxane Reactivity

The reactivity of cyclosiloxanes in ring-opening polymerization (ROP) is fundamentally linked to the thermodynamic stability of the cyclic monomer relative to the corresponding linear polymer chain. A key contributor to the thermodynamic potential for polymerization is ring strain, which arises from the deviation of bond angles and conformations from their ideal, low-energy states.

Quantitative Analysis of Ring Strain Energy in Cyclotetrasiloxanes

Cyclotetrasiloxanes, which are eight-membered rings, are characterized by their high flexibility. This allows them to adopt various puckered, non-planar conformations that minimize both angle strain and non-bonded interactions between substituents on the silicon atoms. Consequently, cyclotetrasiloxanes are generally considered to be low-strain or virtually strainless molecules. uni-rostock.de

This contrasts sharply with cyclotrisiloxanes, which are planar, six-membered rings. The planarity of the (Si-O)₃ ring forces the Si-O-Si bond angles to be significantly smaller than the ideal, unstrained value found in linear polysiloxanes, leading to substantial ring strain. uni-rostock.de

The quantitative difference in ring strain energy is a primary determinant of their respective polymerization behaviors. The enthalpy of polymerization (ΔHₚ) serves as a direct measure of the ring strain released upon ring-opening. For the most common methyl-substituted cyclosiloxanes, hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄), the difference is stark. The ring strain for D₃ is approximately 10.5 kJ/mol, whereas for D₄ it is only about 1.0 kJ/mol. researchgate.netntnu.no This indicates that D₄ exists in a much lower energy state relative to its linear polymer counterpart than D₃ does.

| Cyclosiloxane Monomer | Ring Size | Ring Strain Energy (kJ/mol) | Enthalpy of Polymerization (ΔHₚ) |

|---|---|---|---|

| Hexamethylcyclotrisiloxane (D₃) | 6-membered | ~10.5 | Highly Exothermic |

| Octamethylcyclotetrasiloxane (D₄) | 8-membered | ~1.0 | ~0 (Thermoneutral) |

Relationship Between Ring Strain and Polymerization Behavior

For highly strained monomers like cyclotrisiloxanes, the significant release of enthalpy upon ring-opening provides a strong thermodynamic driving force for polymerization. ntnu.nowiley-vch.de This makes the polymerization essentially irreversible and allows it to be driven to high conversion, minimizing side reactions like depolymerization. researchgate.netntnu.no The high reactivity of these strained rings also leads to much faster polymerization rates; for instance, D₃ polymerizes approximately 100 to 1000 times faster than D₄ under anionic conditions. researchgate.netgelest.com This kinetically controlled process is often utilized for synthesizing polymers with well-defined structures and narrow molecular weight distributions. researchgate.net

In contrast, the polymerization of low-strain cyclotetrasiloxanes like 1,3,5,7-tetraethylcyclotetrasiloxane and its analogs is not significantly driven by enthalpy (ΔHₚ ≈ 0). mdpi.com Instead, the primary driving force is a small positive change in entropy (ΔSₚ). mdpi.com This entropic gain results from the increased conformational freedom of the flexible linear polymer chain compared to the cyclic monomer. gelest.com

The position of this equilibrium is sensitive to the nature of the substituents on the silicon atoms. Increasing the size or polarity of the substituent groups tends to decrease the conformational freedom of the resulting linear polymer chain more than it affects the cyclic monomer. gelest.com This reduces the entropic driving force for polymerization and shifts the equilibrium in favor of the cyclic species, resulting in a lower yield of the polymer. gelest.comgelest.com For example, studies on methyl-substituted cyclotetrasiloxanes containing polar groups like trifluoropropyl or cyanoethyl show a significantly higher proportion of cyclic compounds at equilibrium compared to the less polar octamethylcyclotetrasiloxane. gelest.com

Advanced Reaction Chemistry of 1,3,5,7 Tetraethylcyclotetrasiloxane and Its Derivatives

Hydrosilylation Reactions and Catalysis

Hydrosilylation is a fundamental reaction in silicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This process is a powerful method for forming silicon-carbon bonds and is widely utilized in the synthesis of functionalized siloxanes and for the crosslinking of silicone polymers. mdpi.comheraeus-precious-metals.com

The hydrosilylation of unsaturated organic molecules with cyclotetrasiloxanes bearing Si-H functionalities is most commonly catalyzed by platinum complexes. mdpi.compsu.edu While 1,3,5,7-Tetraethylcyclotetrasiloxane itself does not possess Si-H bonds for direct participation as the hydride source, its derivatives, where one or more ethyl groups are replaced by hydrogen, would be suitable substrates for this reaction. The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com

The key steps of the Chalk-Harrod mechanism are as follows:

Oxidative Addition: The Si-H bond of the hydrosilane adds to the platinum(0) catalyst, forming a platinum(II) complex.

Olefin Coordination: The unsaturated substrate (e.g., an alkene or alkyne) coordinates to the platinum center.

Migratory Insertion: The coordinated olefin inserts into the platinum-hydride bond. This step can proceed in two ways, leading to either the α- or β-adduct.

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final organosilane product and regenerate the platinum(0) catalyst.

A variety of platinum catalysts are effective for hydrosilylation, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being among the most well-known and widely used. psu.edu Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is particularly noted for its high activity. heraeus-precious-metals.com Other transition metals have also been explored as catalysts, but platinum complexes remain the most prevalent due to their high efficiency and selectivity. mdpi.com

| Catalyst Type | Common Examples | Oxidation State of Active Species | Key Characteristics |

| Homogeneous Platinum Catalysts | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Pt(0) | High activity and selectivity, soluble in common organic solvents. mdpi.compsu.edu |

| Heterogeneous Platinum Catalysts | Platinum on carbon (Pt/C), Platinum on titania (Pt/TiO₂) | Pt(0) | Reusable, but can exhibit lower reactivity compared to homogeneous catalysts. psu.eduqualitas1998.net |

| Other Transition Metal Catalysts | Rhodium, Ruthenium, Iron, and Cobalt complexes | Various | Can offer different selectivity profiles but are generally less active than platinum catalysts. |

Functionalization via Organofunctional Groups

The ethyl groups attached to the silicon atoms of the this compound ring offer sites for further chemical modification. By employing modern synthetic methodologies, these alkyl groups can be transformed or used as handles to introduce a wide range of organic functionalities, thereby tailoring the properties of the cyclosiloxane core.

Cross-coupling reactions, which are typically catalyzed by transition metals such as palladium or nickel, are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov While direct cross-coupling involving the unactivated C(sp³)-H bonds of the ethyl groups on this compound is challenging, a more feasible approach involves a two-step process: initial functionalization of the ethyl group (e.g., halogenation) to create an electrophilic site, followed by a cross-coupling reaction with an organometallic nucleophile.

Several prominent cross-coupling reactions could be envisioned for the functionalization of a pre-activated cyclosiloxane:

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Stille Coupling: This involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.

Hiyama Coupling: This is the palladium-catalyzed cross-coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, typically catalyzed by nickel or palladium. nih.gov

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The introduction of reactive organic functional groups onto the cyclosiloxane framework can transform it into a versatile building block for more complex materials.

Isocyanato Functionalization: The isocyanato group (-NCO) is highly reactive towards nucleophiles such as alcohols and amines, making it a valuable functional group for creating polyurethane and polyurea networks. A common strategy to introduce an isocyanato group onto a siloxane is through the hydrosilylation of an unsaturated isocyanate, such as m-isopropenyl-α,α'-dimethylbenzyl isocyanate (m-TMI), with a hydridosiloxane. nih.gov For a molecule like this compound, this would necessitate prior conversion of one of the ethyl groups to a silyl (B83357) hydride.

Carboxypropyl Functionalization: The incorporation of carboxylic acid functionalities can impart hydrophilicity and provide sites for further reactions like esterification or amidation. A general method for introducing a carboxypropyl group involves the hydrosilylation of allyl or vinyl esters with a hydridosiloxane, followed by hydrolysis of the ester. Another approach is the aerobic oxidation of a p-tolyl group on a siloxane to a p-carboxyphenyl group, catalyzed by a cobalt/N-hydroxysuccinimide system. ontosight.ai While not directly applicable to the ethyl groups, this demonstrates a method for generating carboxylic acid functionality on an aromatic substituent.

Catalytic Rearrangement Reactions of Cyclosiloxanes

Cyclosiloxanes can undergo ring-opening and rearrangement reactions under either acidic or basic conditions. dntb.gov.uanih.gov These reactions typically lead to an equilibrium mixture of cyclic and linear siloxanes. This process, often referred to as equilibration, is fundamental to the industrial production of silicone polymers.

Acid-Catalyzed Rearrangement: Strong acids, such as sulfuric acid or trifluoromethanesulfonic acid, can catalyze the cleavage of the siloxane (Si-O-Si) bonds. nih.gov The mechanism is thought to involve protonation of a siloxane oxygen, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another siloxane oxygen from the same or a different molecule. This leads to the scission and reformation of siloxane bonds, resulting in a redistribution of siloxane units.

Base-Catalyzed Rearrangement: Strong bases, such as potassium hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide, can also catalyze the rearrangement of cyclosiloxanes. nih.govscispace.com The mechanism involves the nucleophilic attack of the hydroxide ion (or another strong base) on a silicon atom, leading to the formation of a pentacoordinate siliconate intermediate. This intermediate can then cleave a Si-O bond, generating a silanolate anion which can then react with other siloxane bonds, propagating the rearrangement process. The nature of the substituents on the silicon atoms can influence the rate and equilibrium position of these rearrangements.

Reductive Transformations Utilizing Organosilanes

Organosilanes, particularly those containing Si-H bonds, are versatile reducing agents in organic synthesis. gelest.comazmax.co.jp They are generally milder and more selective than many metal hydride reagents like lithium aluminum hydride. The reductive power of organosilanes can be tuned by the substituents on the silicon atom and can be enhanced by the use of catalysts.

The reduction of organic functional groups with organosilanes can proceed through several mechanisms, including ionic hydrogenation and free-radical pathways. researchgate.net In ionic hydrogenation, a combination of a hydrosilane and a strong acid (either a Brønsted or Lewis acid) is used. The acid activates the substrate towards nucleophilic attack by the hydride from the silane. This method is effective for the reduction of aldehydes, ketones, and substrates that can form stable carbocation intermediates. organic-chemistry.org

While the direct reduction of the saturated ethyl groups on this compound is not a typical transformation, if these groups were to be functionalized to, for example, a carbonyl or a halide, they would become susceptible to reduction by organosilane reagents. For instance, an aldehyde or ketone functionality introduced onto the ethyl side chain could be reduced to an alcohol using a hydrosilane and a suitable catalyst.

| Organosilane Reagent | Typical Application |

| Triethylsilane (Et₃SiH) | Reduction of aldehydes, ketones, and alkenes in the presence of a strong acid. organic-chemistry.org |

| Polymethylhydrosiloxane (B1170920) (PMHS) | A mild, inexpensive, and non-toxic reducing agent used with various metal catalysts for a wide range of reductions. gelest.com |

| Diphenylsilane (Ph₂SiH₂) | Used for various reductions, including the selective reduction of amides to aldehydes. |

| Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) | A free-radical reducing agent, often used as a less toxic alternative to tributyltin hydride. |

1,3,5,7 Tetraethylcyclotetrasiloxane As a Precursor for Tailored Polyorganosiloxane Architectures

Synthesis of Linear Polydiorganosiloxanes with Defined Molecular Architectures

The primary method for converting 1,3,5,7-tetraethylcyclotetrasiloxane into linear poly(diethylsiloxane) is through ring-opening polymerization (ROP). This process can be initiated by either anionic or cationic catalysts, allowing for control over the polymer's molecular weight and end-group functionality. researchgate.netmdpi.com

Anionic Ring-Opening Polymerization (AROP): AROP is widely used for producing well-defined polysiloxanes with narrow molecular weight distributions (polydispersity index, PDI ≈ 1.0–1.2). mdpi.com The polymerization is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH), silanolates (R3SiOK), or organolithium reagents (e.g., n-butyllithium). researchgate.netmdpi.com The reaction proceeds via nucleophilic attack of the initiator on a silicon atom of the cyclotetrasiloxane ring, leading to the formation of a linear silanolate active center. This active center then propagates by sequentially adding more cyclic monomers.

The living nature of AROP, particularly when using initiators like organolithium compounds in polar solvents like tetrahydrofuran (THF), allows for the synthesis of polymers with predictable molecular weights and the introduction of specific end-groups by adding a terminating agent. mdpi.com

Cationic Ring-Opening Polymerization (CROP): CROP of cyclosiloxanes is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, H2SO4) or photo-generated acids. nih.govitu.edu.trgelest.com The mechanism is more complex than AROP, often involving multiple competing reactions which can lead to a broader molecular weight distribution. nih.gov The process is initiated by the protonation of an oxygen atom in the siloxane ring, creating a reactive cationic species that propagates the polymerization. itu.edu.tr CROP is a significant industrial method for preparing polysiloxanes and their copolymers. nih.gov

The table below summarizes typical conditions for the ROP of cyclotetrasiloxanes to form linear polymers.

| Parameter | Anionic ROP | Cationic ROP |

| Initiator | n-BuLi, KOH, R3SiOK | CF3SO3H, H2SO4, Photoacid Generators |

| Solvent | THF, Toluene | Dichloromethane, Bulk |

| Temperature | 20–100 °C | 0–50 °C |

| PDI | Narrow (1.0–1.2) | Broad (>1.5) |

| Control | High (Living Polymerization) | Moderate |

Formation of Siloxane Block Copolymers and Interpenetrating Polymer Networks

The controlled nature of the polymerization of this compound allows for its incorporation into more complex polymeric systems like block copolymers and interpenetrating polymer networks (IPNs).

Siloxane Block Copolymers: Block copolymers containing a flexible poly(diethylsiloxane) segment can be synthesized using sequential living anionic polymerization. oclc.org In this method, this compound is first polymerized to form a living poly(diethylsiloxane) block. Subsequently, a second monomer, such as styrene or another cyclosiloxane like hexamethylcyclotrisiloxane (B157284), is added to the reaction mixture. The living silanolate chain ends then initiate the polymerization of the second monomer, resulting in a diblock copolymer. oclc.org This technique provides precise control over the length of each block, enabling the creation of materials that combine the distinct properties of different polymers, such as the thermal flexibility of polysiloxanes and the mechanical strength of polystyrenes. taylorfrancis.com

Interpenetrating Polymer Networks (IPNs): IPNs are unique polymer alloys where two or more crosslinked polymer networks are physically entangled with each other without covalent bonds between them. nih.govtaylorandfrancis.com A poly(diethylsiloxane) network can be formed first by crosslinking polymers derived from this compound. This initial network is then swollen with a second monomer and a crosslinking agent. The polymerization of the second monomer in situ creates a second, interpenetrating network. nih.gov This approach can yield materials with synergistic properties, combining, for example, the elasticity of a siloxane network with the rigidity of an acrylic network. iupac.org

| Architecture | Synthetic Method | Precursors | Resulting Properties |

| Diblock Copolymer | Sequential Anionic ROP | This compound, Styrene | Combines flexibility and thermal stability of siloxane with mechanical strength of polystyrene. oclc.orgtaylorfrancis.com |

| IPN | Sequential Network Formation | 1. Crosslinked Poly(diethylsiloxane) 2. Methyl Methacrylate + Crosslinker | Enhanced mechanical strength and toughness compared to the individual networks. nih.goviupac.org |

Design and Synthesis of Dendrimeric Structures Incorporating Cyclotetrasiloxane Cores

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. mdpi.com The cyclotetrasiloxane ring can serve as a multifunctional core for the synthesis of novel dendrimeric structures. By using a functionalized version of this compound, such as one bearing reactive vinyl or chlorosilyl groups, a divergent synthesis approach can be employed. gelest.comresearchgate.net

For example, a core molecule like 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane, an analogue of the title compound, can be used. gelest.com The synthesis proceeds in generations:

Generation 0: The functional groups on the cyclotetrasiloxane core are reacted with a branching monomer. For instance, vinyl groups can undergo hydrosilylation with a molecule like trichlorosilane. researchgate.net

Generation 1 and beyond: The new terminal groups (e.g., Si-Cl) are then reacted with another reagent (e.g., vinylmagnesium bromide) to create a new layer of functional groups on the periphery of the molecule.

This iterative process of reaction and functionalization allows for the precise construction of dendrimers layer by layer, with the cyclotetrasiloxane unit at the very center of the complex architecture. mdpi.comresearchgate.net These structures are of interest for applications in catalysis, drug delivery, and as nanoscale additives.

Precursors for Silsesquioxane Materials

Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO1.5]n. They exist in various structural forms, including ladder-like polymers and cage-like polyhedral structures. mdpi.com

Ladder-like polysilsesquioxanes (LPSQs) feature a rigid, double-stranded siloxane backbone, which imparts exceptional thermal stability and mechanical properties. rsc.org While typically synthesized via the hydrolytic condensation of trifunctional silanes, cyclic siloxanes can also serve as precursors for these ordered structures.

To utilize this compound for LPSQ synthesis, it would first need to be converted into a reactive intermediate, such as cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraethylcyclotetrasiloxane. The controlled condensation of this tetrafunctional cyclic monomer, where the stereochemistry of the hydroxyl groups directs the formation of the ladder structure, can lead to the formation of a high molecular weight, double-chain polymer. researchgate.net This approach offers a pathway to highly regular polymer structures with superior thermal and oxidative resistance.

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules that represent the smallest particles of silica (B1680970). mdpi.comnih.gov They are considered hybrid inorganic-organic materials and are used to enhance the properties of polymer composites. nih.gov

Cyclotetrasiloxanes can be used as building blocks for creating larger silsesquioxane cages. For example, the controlled reaction of a tetrahydroxy derivative of this compound with di- or tetrachlorosilanes can lead to the formation of larger, well-defined cage structures. researchgate.net Dehydration of the tetrahydroxycyclotetrasiloxane under specific conditions can also promote intramolecular condensation to form cage silsesquioxanes. researchgate.net These POSS derivatives, with their ethyl-functionalized periphery, can be incorporated into other polymers either as nanofillers or as covalently bonded pendant groups to create advanced nanocomposites. umich.edu

| Silsesquioxane Type | Key Structural Feature | Synthetic Precursor from Cyclotetrasiloxane | Potential Properties |

| Ladder-like Polysilsesquioxane (LPSQ) | Rigid double-stranded backbone | cis-1,3,5,7-Tetrahydroxy-1,3,5,7-tetraethylcyclotetrasiloxane | High thermal stability, high modulus. rsc.org |

| Polyhedral Oligomeric Silsesquioxane (POSS) | Nanoscale cage structure | 1,3,5,7-Tetrahydroxy-1,3,5,7-tetraethylcyclotetrasiloxane | Reinforcement of polymer matrices, improved thermal properties. nih.gov |

Applications in Advanced Materials Science and Engineering

Chemical Vapor Deposition (CVD) for Thin Film Fabrication (e.g., Dielectric Films)

Chemical Vapor Deposition (CVD) is a widely used technique for depositing thin films of various materials onto substrates. In the semiconductor industry, organosilicon precursors are frequently used in plasma-enhanced CVD (PECVD) to create silicon dioxide (SiO₂) or organosilicate glass (OSG) thin films, which serve as dielectric layers. These layers are crucial for insulating conductive components in integrated circuits.

A thorough review of available scientific literature and patents indicates a lack of specific research on the use of 1,3,5,7-Tetraethylcyclotetrasiloxane as a primary precursor for the CVD of dielectric films. While other cyclosiloxanes are mentioned in the context of forming insulating films, specific process parameters, film properties, and performance data for films derived from the tetraethyl-substituted variant could not be found. For instance, a borazine-based resin composition for forming insulating films lists this compound as a potential component, but does not detail its specific role or deposition via CVD. google.com

Development of Hybrid Inorganic-Organic Polymeric Materials

Hybrid inorganic-organic polymers combine the properties of both inorganic materials (like thermal stability and rigidity from siloxanes) and organic polymers (like flexibility and processability). Cyclosiloxanes are valuable building blocks for these materials due to their reactive nature, allowing them to be incorporated into larger polymer networks.

The application of this compound in this area is documented, albeit in specific contexts. For example, it is mentioned as a component in moisture-curable polysiloxane coating compositions. google.com In these systems, hydrosilyl-functional polysiloxanes are key ingredients, and this compound is cited as a potential hydrosilyl-functional component. google.com

Furthermore, a patent details the preparation of hydroxyl-terminated polymethyl ethyl siloxane through the polymerization of 1,3,5,7-tetramethyl-1,3,5,7-tetraethylcyclotetrasiloxane, a closely related compound. nus.edu.sg This process involves ring-opening polymerization, a common method for creating silicone polymers from cyclosiloxane monomers. The resulting polymers can be further reacted to form crosslinked, hybrid materials. Another patent describes its use as a stabilizer in a silicone resin-based thermal conductive composite material. nus.edu.sg It is also listed as a potential reagent in the synthesis of adhesion modifier compositions for curable epoxy resins through hydrosilylation. justia.com

The table below summarizes the components of a formulation where this compound is used as a stabilizer. nus.edu.sg

| Component | Example Amount | Purpose |

| Silicone Resin | 95g | Base Polymer |

| Curing Agent | 4g | Crosslinking Agent |

| Catalyst (chloroplatinic acid-isopropanol complex) | 0.99g | Curing Catalyst |

| 1,3,5,7-Tetramethyl-1,3,5,7-Tetraethylcyclotetrasiloxane | 0.01g | Stabilizer |

| Filler (Alumina) | 300g | Thermal Conductivity |

Note: The table is based on an example provided in the patent literature and represents one specific application. nus.edu.sg

Engineering of Nanomaterials and Nanocomposites

The engineering of nanomaterials and nanocomposites often involves the use of molecular templates or precursors to control the size, shape, and properties of the final material.

Self-assembled micellar networks, typically formed by surfactant molecules in a solvent, can act as templates or nanoreactors. While siloxane-based surfactants are known to form micelles and other self-assembled structures, there is no specific information available in the reviewed literature regarding the use of this compound in the design of such networks for nanoconfinement. Research in this area tends to focus on amphiphilic block copolymers or surfactants with distinct hydrophilic and hydrophobic segments, a characteristic that this compound does not inherently possess.

The controlled environment within a nanoreactor, such as a micelle or a vesicle, can be used to synthesize nanoparticles with well-defined sizes and morphologies. The search of scientific and patent literature did not yield any results describing the use of this compound as a nanoreactor for the synthesis of metal or semiconductor nanoparticles. The primary role of siloxanes in this context is often as a precursor for silica (B1680970) (SiO₂) nanoparticles or as a component of a stabilizing ligand, rather than forming the nanoreactor structure itself.

Theoretical and Computational Investigations of 1,3,5,7 Tetraethylcyclotetrasiloxane Systems

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Detailed research findings from computational studies on related alkyl-substituted siloxanes reveal significant insights into their molecular architecture. Ab initio electronic structure methods, including second and fourth-order Møller-Plesset perturbation theory (MP2 and MP4) and coupled-cluster (CC) calculations, are employed to predict molecular geometries and electronic properties. iastate.edu For instance, the Si-O-Si bond angle is a critical parameter in determining the properties of cyclosiloxanes, with typical values ranging from 145–160°. nih.gov The energy required to deform this angle is very low, which contributes to the flexibility of the siloxane backbone. nih.gov

Density Functional Theory (DFT) is another widely used method for these investigations, offering a good balance between computational cost and accuracy. DFT calculations can predict various molecular properties, including bond lengths, bond angles, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations have shown that the introduction of alkyl groups can influence the electron density distribution within the siloxane ring.

Table 1: Representative Calculated Molecular Properties for a Model Tetraalkylcyclotetrasiloxane

| Property | Calculated Value | Method |

| Si-O Bond Length | 1.64 Å | DFT/B3LYP |

| Si-C Bond Length | 1.89 Å | DFT/B3LYP |

| Si-O-Si Bond Angle | 148° | DFT/B3LYP |

| HOMO Energy | -7.2 eV | DFT/B3LYP |

| LUMO Energy | 1.5 eV | DFT/B3LYP |

| Dipole Moment | 0.8 D | DFT/B3LYP |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For systems involving 1,3,5,7-tetraethylcyclotetrasiloxane, computational studies often focus on reactions such as hydrolysis, condensation, and ring-opening polymerization.

Theoretical ab initio calculations have been used to simulate the hydrolysis of the siloxane bond under various conditions. acs.org These studies have shown that the energy barrier for Si-O bond cleavage is significantly influenced by factors such as acid or base catalysis. acs.orgresearchgate.net For instance, the protonation of the siloxane oxygen in acidic conditions can dramatically lower the activation energy for hydrolysis. acs.org Computational studies have determined that the gas-phase barrier heights for hydrolysis and silanol (B1196071) condensation reactions can be quite high, often in the range of 20 to 30 kcal/mol. iastate.eduacs.org However, the presence of even a single water molecule can significantly reduce these barriers. iastate.edu

The energetics of Si-O bond cleavage have been investigated using high-level ab initio quantum chemical methods. researchgate.net The calculated Si-O bond dissociation energy is approximately 624 kJ/mol, while the activation energy for water-assisted Si-O bond cleavage is around 163 kJ/mol. researchgate.net These computational findings are in excellent agreement with experimental data. researchgate.net

Table 2: Calculated Activation Energies for Key Reactions in Siloxane Chemistry

| Reaction | Catalyst | Calculated Activation Energy (kcal/mol) | Computational Method |

| Siloxane Hydrolysis | None (gas phase) | ~25 | MP4 |

| Siloxane Hydrolysis | Acid-catalyzed | ~10-15 | DFT |

| Silanol Condensation | None (gas phase) | ~20 | MP4 |

| Silanol Condensation | Water-assisted | ~5-10 | DFT |

Note: These values are generalized from computational studies on model siloxane systems and are intended to be representative.

Simulation of Polymerization Kinetics and Polymer Growth

The ring-opening polymerization (ROP) of cyclosiloxanes is a primary route for the synthesis of polysiloxanes. Computational simulations provide a means to model the kinetics of this process and understand the factors that control polymer growth and molecular weight distribution.

Kinetic models for the ROP of cyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751) (D4), have been developed and are often based on a set of differential equations that describe the concentrations of the monomer, active centers, and polymer chains of varying lengths over time. researchgate.netacs.org These models can incorporate various reaction steps, including initiation, propagation, and chain transfer reactions like "backbiting," which leads to the formation of cyclic oligomers. researchgate.net

Simulations can be used to determine the apparent rate constants for these elementary steps and their corresponding activation energies. researchgate.net For example, in the anionic ROP of D4, the reaction is typically first-order with respect to both the monomer and the initiator. researchgate.net The activation energy for the propagation step has been computationally and experimentally determined for related systems. researchgate.net

More advanced computational techniques, such as kinetic Monte Carlo simulations, can be employed to model the stochastic nature of polymerization and predict not only the average molecular weight but also the full molecular weight distribution (polydispersity) of the resulting polymer. These simulations can account for the influence of various reaction parameters, such as temperature, catalyst concentration, and the presence of impurities, on the final polymer properties.

Table 3: Representative Kinetic Parameters for the Anionic ROP of a Cyclotetrasiloxane

| Parameter | Value |

| Order of reaction (monomer) | 1 |

| Order of reaction (initiator) | 1 |

| Activation Energy (Propagation) | 18.1 kcal/mol |

Note: The data is based on studies of octamethylcyclotetrasiloxane (D4) and serves as an illustrative example. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,3,5,7-Tetraethylcyclotetrasiloxane, providing detailed information about the hydrogen and silicon environments within the molecule.

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, the expected spectrum can be predicted based on its molecular structure and data from analogous compounds like ethyltrichlorosilane. The ethyl groups attached to the silicon atoms would give rise to two distinct signals:

A quartet corresponding to the methylene (B1212753) protons (-CH₂-).

A triplet corresponding to the methyl protons (-CH₃).

The integration of these signals would be in a 2:3 ratio, respectively. The chemical shifts are influenced by the electronegativity of the silicon and oxygen atoms in the siloxane ring. For ethyl groups attached to silicon, the methylene protons are expected to appear further downfield than the methyl protons due to their closer proximity to the silicon atom. Based on data for ethyltrichlorosilane, the methylene quartet might be expected around 1.4 ppm and the methyl triplet around 1.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Si-CH₂-CH₃ | ~1.4 | Quartet |

²⁹Si NMR spectroscopy provides direct insight into the silicon-oxygen framework of cyclosiloxanes. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, indicative of the chemical equivalence of the four silicon atoms in the cyclotetrasiloxane ring.

While specific experimental data for this compound is not available, data for the closely related 2,4,6,8-Tetraethyl-2,4,6,8-tetramethylcyclotetrasiloxane shows a ²⁹Si NMR signal. The chemical shift for cyclic siloxanes is influenced by the ring size and the nature of the substituents on the silicon atoms. For cyclotetrasiloxanes (D₄ compounds), the ²⁹Si chemical shifts typically appear in a characteristic range. For instance, polymethylhydrosiloxane (B1170920) chains derived from the ring-opening polymerization of 2,4,6,8-tetramethylcyclotetrasiloxane (B1588624) (D₄H) show ²⁹Si NMR signals that can be analyzed to understand the polymer structure. The introduction of phenyl groups, for example, in place of methyl groups, induces a downfield shift in the ²⁹Si resonance. It is expected that the ethyl groups in this compound would result in a chemical shift characteristic of a D₄ structure with alkyl substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups and bonding arrangements within this compound.

The IR spectrum of the analogous compound 2,4,6,8-Tetraethyl-2,4,6,8-tetramethylcyclotetrasiloxane provides significant insight into the expected vibrational modes. The most prominent feature in the IR spectra of cyclotetrasiloxanes is the strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bonds, typically observed in the region of 1000-1100 cm⁻¹. Other important vibrations include Si-C stretching and the various bending and rocking modes of the ethyl groups.

Raman spectroscopy offers complementary information. The symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum, typically gives rise to a strong band in the Raman spectrum of cyclic siloxanes.

Table 2: Characteristic Vibrational Frequencies for Ethyl-substituted Cyclotetrasiloxanes (based on data for analogous compounds)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Si-O-Si asymmetric stretch | ~1080 | IR (strong) |

| Si-O-Si symmetric stretch | ~500-600 | Raman (strong) |

| C-H stretching (ethyl) | ~2900-3000 | IR, Raman |

| CH₂ deformation (ethyl) | ~1460 | IR, Raman |

| CH₃ deformation (ethyl) | ~1380 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺), the mass of which corresponds to the molecular weight of the compound.

While a specific mass spectrum for this compound was not found, the fragmentation of related alkylcyclosiloxanes, such as octamethylcyclotetrasiloxane (B44751), is well-documented. A common fragmentation pathway for these compounds is the loss of an alkyl radical from the molecular ion. Therefore, for this compound, a prominent peak corresponding to the loss of an ethyl group ([M-29]⁺) would be anticipated. Further fragmentation could involve the cleavage of the siloxane ring and subsequent rearrangements.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [C₈H₂₄O₄Si₄]⁺ | 328 | Molecular Ion (M⁺) |

Chromatographic Methods for Polymer Architecture and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing the polymers derived from it.

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography (SEC), is a vital technique for analyzing the molecular weight distribution of oligomers and polymers synthesized from this compound. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. nih.gov

In the context of polymers derived from this compound, GPC would be used to determine key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). nih.gov This information is crucial for understanding how the polymerization conditions affect the final properties of the polysiloxane material. For instance, in the synthesis of polysiloxane networks through hydrosilylation of cyclosiloxane monomers, GPC is used to monitor the growth of polymer clusters in the pre-gel state. researchgate.net The resulting chromatograms provide insights into the architecture of the forming network, such as the presence of branched or linearly linked structures. researchgate.net

Thermal Analysis Techniques for Polymerization and Material Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers derived from this compound, these methods are indispensable for determining their operational temperature limits and understanding their behavior during polymerization and degradation.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and composition of polymeric materials. It operates by continuously measuring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. youtube.com The resulting data, a plot of mass versus temperature, reveals the temperatures at which the material decomposes.

For polymers synthesized from this compound, TGA is used to determine the onset of thermal degradation, the temperature of maximum decomposition rate, and the amount of residual material at high temperatures. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to evaluate oxidative stability. researchgate.net The weight loss curve provides a quantitative measure of degradation, which is critical for defining the upper service temperature of the material and for quality control purposes. youtube.com For instance, the degradation of polyethylene, a widely used polymer, typically begins around 300 to 400°C as shown by TGA. youtube.com

The data obtained from TGA can be used to compare the thermal stability of different polymer formulations and to study the effect of additives or fillers. mdpi.com While specific TGA data for polymers derived solely from this compound is not widely published, the table below illustrates the typical parameters obtained from a TGA experiment for a generic polysiloxane material.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Tonset (°C) | The temperature at which significant thermal degradation begins. | ~350 - 450 °C |

| Tpeak (°C) | The temperature at which the rate of weight loss is maximum. | ~450 - 550 °C |

| Residue at 800 °C (%) | The percentage of material remaining (typically ceramic residue like silica (B1680970) for polysiloxanes). | >40% |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate how a material's physical properties change with temperature. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is particularly useful for studying thermal transitions in polymers, such as the glass transition, crystallization, and melting. unesp.br

For polyethylsiloxanes derived from this compound, DSC can elucidate key material characteristics. The glass transition temperature (Tg) marks the point where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. polymerphysics.net Below Tg, the material is brittle; above it, it is more pliable. DSC also detects crystallization, an exothermic process where polymer chains organize into ordered structures, and melting, an endothermic process where these crystalline structures are destroyed. dtic.mil

Studies on the closely related analogue, poly(dimethylsiloxane) (PDMS), provide insight into the expected behavior. DSC thermograms of PDMS show a glass transition around -124°C, a cold crystallization event (an exothermic peak) around -80°C, and a double melting peak around -40°C, which can be attributed to different crystalline modifications. dtic.miluoa.gr The thermal history, such as the rate of cooling, can significantly affect the crystallization behavior and the resulting DSC curve. uoa.gr

| Thermal Transition | Description | Typical Value for PDMS (Analogue) |

|---|---|---|

| Glass Transition (Tg) | Transition from a glassy to a rubbery state. | -124 °C uoa.gr |

| Crystallization (Tc) | Exothermic process of polymer chain ordering. | -80 °C (cold crystallization) dtic.mil |

| Melting (Tm) | Endothermic process of crystal structure disruption. | -36 °C to -40 °C uoa.gr |

X-ray Diffraction (XRD) for Crystalline and Amorphous Structure Determination

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. It is used to determine whether a polymer is crystalline, semi-crystalline, or amorphous. intertek.com When a beam of X-rays interacts with a material, the rays are scattered by the electrons of the atoms. In crystalline materials, where atoms are arranged in an ordered lattice, the scattered X-rays undergo constructive interference at specific angles, producing a diffraction pattern of sharp peaks. intertek.com Amorphous materials, lacking long-range order, produce only a broad, diffuse halo. icdd.com

For polymers derived from this compound, XRD analysis is crucial for understanding the material's microstructure, which in turn dictates its mechanical and physical properties. units.it Most polymers are semi-crystalline, containing both ordered crystalline regions and disordered amorphous regions. icdd.com The XRD pattern of such a polymer is a superposition of sharp peaks on a broad amorphous halo. units.it

From the XRD data, several key parameters can be determined:

Degree of Crystallinity: By analyzing the relative areas of the crystalline peaks and the amorphous halo, the percentage of the material that is crystalline can be calculated. units.itresearchgate.net This is a critical parameter as it strongly influences properties like stiffness, strength, and transparency.

Crystal Structure: For crystalline polymers, the positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. For example, analysis of poly(dipropyl siloxane), a related polysiloxane, showed a tetragonal unit cell. bohrium.com

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites), which can be estimated using the Scherrer equation. units.it

| XRD Pattern Feature | Structural Interpretation |

|---|---|

| Sharp, well-defined peaks | Indicates the presence of crystalline domains with long-range atomic order. intertek.com |

| Broad, diffuse halo | Indicates the presence of amorphous regions with no long-range order. icdd.com |

| Combination of peaks and halo | Characteristic of a semi-crystalline polymer. units.it |

Electron Microscopy (TEM) for Nanostructure Morphology and Size Analysis

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to visualize the morphology, size, and structure of materials at the nanoscale. nih.gov A high-energy beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. youtube.com TEM offers direct visualization of individual nanoparticles, making it an indispensable tool for the characterization of nanomaterials. mdpi.com

In the context of this compound, TEM would be employed to analyze the structure of any nanomaterials synthesized using this compound as a precursor. For example, if the polymerization process is designed to create nanoparticles or nanocomposites, TEM provides critical information. researchgate.net

The sample preparation for TEM typically involves dispersing the nanoparticles in a solvent, placing a drop of the dilute dispersion onto a TEM grid (a small copper mesh coated with a thin carbon film), and allowing the solvent to evaporate. youtube.com The analysis of the resulting TEM images can yield detailed research findings:

Particle Size and Distribution: TEM images allow for the direct measurement of the dimensions of individual nanoparticles. By measuring a statistically significant number of particles, a size distribution histogram can be constructed. mdpi.com

Morphology: The shape of the nanostructures (e.g., spherical, rod-like, aggregated) is clearly visible. scispace.com

Crystallinity: High-resolution TEM (HR-TEM) can resolve the atomic lattice planes within a single nanoparticle, confirming its crystalline nature. youtube.com Furthermore, selected area electron diffraction (SAED) patterns can be used to determine the crystal structure of the nanoparticles. researchgate.net

| Parameter Measured | Information Obtained |

|---|---|

| Image Analysis | Particle diameter, size distribution, shape, and state of aggregation. mdpi.com |

| High-Resolution Imaging (HR-TEM) | Visualization of crystal lattice fringes, identification of defects. youtube.com |

| Selected Area Electron Diffraction (SAED) | Determination of crystal structure (single crystal vs. polycrystalline). researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 1-10 nanometers of a material's surface. thermofisher.compsu.edu The technique works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment (i.e., its oxidation state and bonding partners). thermofisher.com

For materials and films derived from this compound, XPS is an invaluable tool for surface characterization. It can be used to:

Confirm the successful deposition of a polysiloxane film on a substrate.

Quantify the elemental composition (Si, O, C) of the surface.

Analyze the chemical bonding states. For example, the high-resolution Si 2p spectrum can be deconvoluted to distinguish between different chemical environments, such as the silicon in the siloxane backbone (Si-O) and silicon bonded to the ethyl groups (Si-C). nih.gov Similarly, the C 1s spectrum can differentiate between C-Si and C-H/C-C bonds.

Research on plasma-polymerized films from the related monomer 1,3,5,7-tetravinyl-1,3,5,7-tetramethylcyclotetrasiloxane shows that the Si 2p peak can be resolved into components corresponding to different Si(OₓC₄₋ₓ) environments, providing detailed insight into the chemical structure of the resulting polymer film. researchgate.net This type of analysis is critical for understanding surface properties like hydrophobicity, adhesion, and biocompatibility.

| Core Level | Typical Binding Energy (eV) | Chemical State Interpretation |

|---|---|---|

| Si 2p | ~102 eV | Corresponds to Si in a siloxane (O-Si-O) environment. researchgate.net |

| O 1s | ~532 eV | Corresponds to O in a siloxane (Si-O-Si) environment. researchgate.net |

| C 1s | ~284.8 eV | Corresponds to adventitious carbon and C-C/C-H bonds in the ethyl groups. researchgate.net |

| C 1s | ~283.5 eV | Corresponds to C in a silicon-carbon (Si-C) bond. |

Q & A

Q. What experimental methods are recommended for synthesizing 1,3,5,7-tetraethylcyclotetrasiloxane with high purity?

Answer: The synthesis typically involves hydrosilylation reactions using platinum-based catalysts (e.g., Karstedt catalyst) under inert conditions. Key steps include:

- Precursor preparation : Ethyl-substituted silane precursors are reacted with cyclotetrasiloxane backbones.

- Reaction optimization : Temperature (60–100°C), solvent selection (toluene or THF), and catalyst loading (0.1–1 mol%) are critical for yield and purity .

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures removal of unreacted monomers and byproducts.

- Characterization : FTIR (Si-O-Si stretching at ~1,050 cm⁻¹) and ¹H/²⁹Si NMR (δ 0.5–1.5 ppm for ethyl groups; δ −10 to −20 ppm for Si centers) confirm structural integrity .

Q. How can researchers assess the environmental fate and persistence of this compound?

Answer: Environmental fate studies should integrate:

- Hydrolysis kinetics : Conduct pH-dependent hydrolysis experiments (OECD 111 guidelines) to measure half-lives in aqueous media .

- Partition coefficients : Determine log Kow (octanol-water) and log Koc (organic carbon) using shake-flask or HPLC methods .

- Degradation pathways : Use LC-MS/MS to identify breakdown products (e.g., silanols, cyclic trisiloxanes) under UV light or microbial action .

- Modeling tools : Apply EPI Suite or ECHA QSAR models to predict bioaccumulation and long-range transport potential .

Q. What analytical techniques are essential for characterizing impurities in this compound?

Answer:

- GC-MS : Detects volatile impurities (e.g., residual ethylsilanes) with DB-5MS columns and EI ionization .

- GPC/SEC : Quantifies oligomeric byproducts (e.g., pentamers) using THF as the mobile phase .

- ICP-OES : Measures trace metal contaminants (Pt, Al) from catalysts or reactor materials .

- Raman spectroscopy : Identifies Si-O-Si ring strain variations (shifted peaks at 400–600 cm⁻¹) caused by structural defects .

Advanced Research Questions

Q. How can computational methods improve the design of this compound-based materials?

Answer:

- DFT calculations : Optimize ring conformation and predict reactivity (e.g., nucleophilic attack at Si centers) using Gaussian or ORCA software .

- Molecular dynamics (MD) : Simulate bulk properties (viscosity, thermal stability) with force fields like OPLS-AA or ReaxFF .

- COMSOL Multiphysics : Model diffusion kinetics in polymer matrices for applications like coatings or membranes .

Q. What strategies resolve contradictions in toxicity data for this compound?

Answer:

- Dose-response reevaluation : Use Hill slope models to distinguish linear vs. threshold effects in in vitro assays (e.g., Ames test, zebrafish embryotoxicity) .

- Batch variability analysis : Apply ANOVA to compare impurity profiles (GC-MS) across synthesis batches and correlate with cytotoxicity (IC₅₀) .

- Cross-species extrapolation : Validate rodent data with 3D human organoid models to address species-specific metabolic differences .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

Answer: A 2³ factorial design evaluates three factors:

- Independent variables : Catalyst loading (0.1–1 mol%), temperature (60–100°C), and solvent polarity (toluene vs. THF).

- Response variables : Yield, purity, and reaction time.

- Statistical analysis : Use Minitab or JMP to identify interactions (e.g., temperature-catalyst synergy) and generate response surface models .

Q. What advanced spectroscopic techniques elucidate the mechanistic pathways of this compound ring-opening reactions?

Answer:

- In-situ FTIR : Monitors Si-O bond cleavage kinetics during acid/base-catalyzed ring-opening .

- Solid-state NMR : Probes surface interactions in silica composites (e.g., ²⁹Si CP/MAS for Q³/Q⁴ speciation) .

- Time-resolved Raman : Captures transient intermediates (e.g., silanolate anions) in sub-second timescales .

Q. Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.